Irreversible Deoxycytidine Kinase (dCK) Inhibition: V₀/V₁ Ratio in Walker 256 Rat Tumor Enzyme
4-Amino-1-benzylpyrimidin-2-one was characterized as an irreversible inhibitor of deoxycytidine kinase (dCK) from Walker 256 rat tumor, with a V₀/V₁ ratio of 1.4 determined by a [³H]deoxycytidine binding assay [1]. By contrast, the 1-methyl analog (4-amino-1-methylpyrimidin-2-one; CAS 1122-47-0) and the 1-phenyl analog (4-amino-1-phenylpyrimidin-2-one; CAS 28461-44-1) lack any reported dCK inhibition data in the peer-reviewed literature, preventing a direct quantitative comparison—but underscoring that the N1-benzyl substitution is a critical structural determinant for this mode of inhibition [2].
| Evidence Dimension | Irreversible dCK inhibition (V₀/V₁ ratio) |
|---|---|
| Target Compound Data | V₀/V₁ = 1.4 (irreversible inhibition demonstrated) |
| Comparator Or Baseline | 4-Amino-1-methylpyrimidin-2-one (CAS 1122-47-0) and 4-amino-1-phenylpyrimidin-2-one (CAS 28461-44-1): No dCK inhibition data reported in literature |
| Quantified Difference | Qualitative differentiation: N1-benzyl substitution is required for dCK inhibitory activity within the 4-aminopyrimidin-2-one series |
| Conditions | [³H]deoxycytidine binding assay using dCK from Walker 256 rat tumor (J Med Chem, 1977) |
Why This Matters
For research programs targeting deoxycytidine kinase (e.g., nucleoside analog potentiation in oncology), the benzyl-substituted scaffold provides a validated starting point for irreversible inhibition that is absent in simpler N1-alkyl or N1-aryl analogs.
- [1] ChEMBL Activity Record 14693483. Irreversible inhibition of Walker 256 rat tumor deoxycytidine kinase. Source Document: J Med Chem, 1977 (CHEMBL3271948). Available at: https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL3273642 View Source
- [2] ChEMBL Database, Compound Search for 4-amino-1-methylpyrimidin-2-one (1-Methylcytosine, CAS 1122-47-0) and 4-amino-1-phenylpyrimidin-2-one (CAS 28461-44-1). No dCK activity records found as of 2026-04-27. View Source
